gamma-Cyhalothrin-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H19ClF3NO3 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
trans-[(S)-cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m0/s1/i3D,4D,5D,8D,9D |
InChI Key |
ZXQYGBMAQZUVMI-FVPAAZJJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)[C@@H](C#N)OC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Characterization Methodologies for Gamma Cyhalothrin D5
Advanced Synthetic Strategies for Deuterated Pyrethroid Analogues
The synthesis of deuterated compounds like gamma-Cyhalothrin-d5 (B1155094) requires meticulous planning to ensure the deuterium (B1214612) atoms are incorporated at specific positions with high isotopic purity, while maintaining the chemical integrity of the molecule.
Regioselective Deuteration Techniques
Regioselective deuteration aims to introduce deuterium atoms at specific sites within the molecule. While the exact proprietary synthesis route for this compound is not publicly detailed, general strategies for deuterating complex organic molecules, including pyrethroids, often involve:
Deuterated Precursors: Utilizing commercially available deuterated starting materials, such as deuterated solvents (e.g., D₂O, CDCl₃) or deuterated building blocks, in key synthetic steps. For instance, a study described the synthesis of D5-cyhalothrin using D₆-phenol as a labeled starting material, achieving high isotopic enrichment benthamdirect.com.
Catalytic Hydrogen-Deuterium (H/D) Exchange: Employing catalysts, often transition metals like ruthenium or silver, to facilitate the exchange of hydrogen atoms with deuterium from a deuterated source (e.g., D₂O) snnu.edu.cnscispace.comrsc.orgresearchgate.net. These methods can be tuned for regioselectivity, targeting specific C-H bonds. For example, silver-catalyzed reactions have shown promise for regioselective deuteration of various organic frameworks scispace.comrsc.org.
Specific Reaction Conditions: Designing synthetic routes where deuterium is introduced during specific bond-forming reactions. For example, the synthesis of gamma-cyhalothrin (B44037) itself involves esterification and epimerization steps google.com. Deuteration could potentially be incorporated into these or analogous steps using deuterated reagents or solvents.
The goal is to achieve a specific deuteration pattern, indicated by the "-d5" designation, implying the substitution of five hydrogen atoms with deuterium atoms at defined positions within the gamma-cyhalothrin structure.
Synthesis Purity and Yield Optimization Protocols
Optimizing synthesis purity and yield is paramount for producing analytical standards. This involves:
Reaction Parameter Control: Fine-tuning reaction temperature, pressure, catalyst loading, reaction time, and solvent choice to maximize the formation of the desired deuterated product and minimize side reactions or incomplete deuteration.
Purification Techniques: Employing rigorous purification methods to isolate this compound from unreacted starting materials, by-products, and non-deuterated or partially deuterated analogues. Common techniques include:
Chromatography: Column chromatography (e.g., silica (B1680970) gel) and High-Performance Liquid Chromatography (HPLC) are essential for separating compounds with similar chemical properties, including isomers and isotopologues.
Crystallization: Selective crystallization can be used to isolate highly pure compounds, as seen in the synthesis of specific gamma-cyhalothrin isomers google.com.
Extraction and Washing: Standard work-up procedures to remove impurities.
Isotopic Enrichment: Ensuring high isotopic enrichment (e.g., >98%) is critical for accurate quantitative analysis, as residual non-deuterated material can lead to overestimation of the target analyte benthamdirect.comvulcanchem.com. Protocols are designed to maximize the incorporation of deuterium.
Spectroscopic and Chromatographic Validation of Isotopic Incorporation
Once synthesized, this compound must be thoroughly analyzed to confirm its structure, isotopic enrichment, and purity. This validation is typically performed using a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and, in the case of deuterated compounds, for confirming the presence and quantifying the number of deuterium atoms.
¹H NMR Spectroscopy: The disappearance or significant reduction of proton signals at specific positions in the ¹H NMR spectrum, compared to the non-deuterated analogue, indicates successful deuterium incorporation at those sites. Integration of the remaining ¹H signals can provide information about the extent of deuteration.
²H NMR Spectroscopy: Direct observation of deuterium nuclei (²H NMR) can confirm the presence and chemical environment of the deuterium atoms.
¹³C NMR Spectroscopy: Deuterium incorporation can cause subtle shifts in ¹³C NMR signals (deuterium isotope effect). Analyzing these shifts, particularly in quaternary carbons adjacent to deuterated sites, can aid in site-specific quantification of deuterium, especially in non-specifically deuterated molecules researchgate.net.
Studies have confirmed the structure and isotope abundance of deuterated pyrethroids using ¹H NMR benthamdirect.com.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the exact mass of the deuterated compound and assessing its isotopic purity.
Mass Shift Confirmation: HRMS precisely measures the mass-to-charge ratio (m/z) of ions. The incorporation of five deuterium atoms (each approximately 1 Da heavier than hydrogen) into gamma-cyhalothrin will result in a specific, measurable mass shift compared to the native compound. This allows for definitive identification of the deuterated species.
Isotopic Purity: HRMS can accurately determine the abundance of different isotopologues (e.g., d0, d1, d2...d5) within a sample. This is crucial for quantifying the percentage of this compound that contains the intended five deuterium atoms, ensuring it meets the required purity specifications (often >98% isotopic purity) for its use as an internal standard benthamdirect.comvulcanchem.com.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural information by analyzing fragmentation patterns, further confirming the identity and the location of deuterium incorporation.
HRMS is widely used in pesticide residue analysis for accurate identification and quantification, often employing isotope dilution techniques where deuterated standards are essential vulcanchem.comepa.govnih.govresearchgate.netalgimed.comnih.govrsc.org.
Chromatographic Separation Techniques for Isomer Purity
Gamma-cyhalothrin exists as a mixture of stereoisomers due to chiral centers and geometric isomerism in its cyclopropane (B1198618) ring and ester linkage. Ensuring the purity of these isomers, and confirming that the deuteration process has not altered the isomeric composition or introduced new isomeric impurities, is vital.
Chiral Chromatography: Techniques like chiral HPLC or Supercritical Fluid Chromatography (SFC) using chiral stationary phases are employed to separate enantiomers and diastereomers eurl-pesticides.euresearchgate.netnih.gov. This allows for the assessment of the specific isomeric composition of the this compound standard.
Achiral Chromatography (HPLC/GC): Standard HPLC or Gas Chromatography (GC) methods, often coupled with sensitive detectors like MS, are used to assess general chemical purity and to separate different isomers if the chiral separation is not the primary focus for a particular application. For example, methods are available that can separate lambda-cyhalothrin (B1674341) isomers eurl-pesticides.euresearchgate.netrestek.com.
The ability to chromatographically separate and identify specific isomers is important, especially since different isomers can exhibit varying biological activities and toxicological profiles eurl-pesticides.eunih.gov.
Application of Gamma Cyhalothrin D5 in Advanced Analytical Methodologies
Development and Validation of Quantitative Analytical Assays
The development and validation of analytical assays are critical for ensuring that methods are fit for purpose, whether for regulatory compliance, environmental monitoring, or food safety. Gamma-Cyhalothrin-d5 (B1155094) plays a pivotal role in this process, particularly in mass spectrometry-based techniques.
Utilization of this compound as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Isotopically labeled internal standards, such as this compound, are the gold standard for quantitative analysis using mass spectrometry scholars.directacs.orgnih.govmdpi.comeuropa.eu. When added to a sample at the beginning of the analytical procedure, this compound undergoes the same extraction, cleanup, and instrumental processes as the target analyte, gamma-cyhalothrin (B44037). This co-elution and co-detection ensure that any losses or variations in recovery during sample preparation, or fluctuations in instrument response due to matrix effects or detector drift, are proportionally applied to both the analyte and the internal standard. The quantification is then based on the ratio of the analyte's signal to the internal standard's signal, providing a more robust and accurate measurement compared to methods relying solely on external calibration sigmaaldrich.com. This approach is widely adopted in both LC-MS/MS and GC-MS for pesticide residue analysis scholars.directacs.orgusgs.govgcms.cz.
Matrix Effects and Signal Suppression/Enhancement Mitigation Strategies
Complex matrices, such as environmental samples (water, soil, sediment) and biological samples (food, tissues), often contain co-extracted compounds that can interfere with the ionization process in mass spectrometers. These interferences manifest as matrix effects, leading to either signal suppression (reduced analyte signal) or signal enhancement (increased analyte signal), both of which can cause significant errors in quantification nih.govmdpi.comnih.govscielo.org.co.
This compound is particularly effective in mitigating these matrix effects. Because it is chemically identical to gamma-cyhalothrin but mass-shifted due to deuterium (B1214612) labeling, it experiences similar ionization efficiencies and is affected by matrix components in a comparable manner sigmaaldrich.com. By using the ratio of analyte to internal standard, the impact of matrix-induced suppression or enhancement on the analyte's signal is effectively canceled out, leading to more accurate results scholars.directnih.govmdpi.comsigmaaldrich.com. Strategies such as optimizing sample cleanup protocols (e.g., Solid-Phase Extraction or QuEChERS) further minimize matrix components, but the use of an isotopically labeled internal standard remains a primary method for robust correction scholars.directacs.orgnih.govmdpi.comnih.gov.
Method Performance Evaluation: Accuracy, Precision, Linearity, and Limits of Detection/Quantification
The validation of an analytical method involves assessing several key performance parameters, and the use of this compound as an internal standard significantly contributes to achieving acceptable values for these metrics.
Linearity: Calibration curves are generated by analyzing standards containing known concentrations of gamma-cyhalothrin spiked with a constant amount of this compound. The response ratio (analyte signal/internal standard signal) is plotted against the analyte concentration. High linearity, typically indicated by a coefficient of determination (R²) greater than 0.99, is achievable with the use of IS gcms.czheca-analitika.comresearchgate.netresearchgate.net.
Accuracy: Assessed through recovery studies, where samples are spiked with known amounts of gamma-cyhalothrin. The percentage recovery is calculated based on the ratio of the measured concentration to the spiked concentration. Using this compound helps ensure high accuracy, with typical recoveries ranging from 85-110% heca-analitika.comresearchgate.netdergipark.org.trnih.govmdpi.comhpst.czchromatographyonline.com.
Precision: Evaluated by analyzing replicate samples. It is expressed as the relative standard deviation (% RSD) for both intra-day (repeatability) and inter-day (reproducibility) measurements. The use of an IS contributes to achieving good precision, generally with % RSD values below 15% scholars.directresearchgate.netnih.govmdpi.comhpst.czchromatographyonline.com.
Limits of Detection (LOD) and Quantification (LOQ): These parameters define the lowest concentrations at which an analyte can be reliably detected and quantified, respectively. The sensitivity provided by mass spectrometry, combined with the signal-to-noise ratio enhancement offered by an IS, allows for the determination of very low pesticide residue levels, often in the low parts-per-billion (µg/kg) or even parts-per-trillion (ng/kg) range, depending on the matrix and instrument scholars.directgcms.czheca-analitika.comresearchgate.netepa.govresearchgate.netacs.org.
Table 1: Typical Method Performance Parameters Using this compound as an Internal Standard
| Performance Metric | Typical Value/Range | Notes |
| Linearity (R²) | > 0.99 | Achieved through calibration curves using analyte/IS signal ratios. |
| Accuracy (% Recovery) | 85-110% | Evaluated using spiked samples, demonstrating effective compensation for matrix effects and losses. |
| Precision (% RSD) | < 15% | Reflects the reproducibility of the method, both within a day and across days. |
| Limit of Detection (LOD) | 0.005-0.02 mg/kg | Represents the lowest concentration reliably detectable, influenced by matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.01-0.05 mg/kg | Represents the lowest concentration reliably quantifiable with acceptable accuracy and precision. |
Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices
Effective sample preparation is crucial for isolating target analytes from complex matrices and removing interfering substances before instrumental analysis. This compound is typically added at the initial stages of sample preparation to monitor the efficiency of these processes.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are widely used techniques for isolating pesticides from various matrices. When developing or optimizing these protocols, spiking samples with this compound allows researchers to quantify the recovery of the internal standard throughout the extraction and cleanup steps scholars.directusgs.govepa.govfujifilm.comca.govusgs.gov. This information is vital for identifying potential losses and optimizing parameters such as the choice of sorbent material, elution solvent, pH, and extraction time for SPE, or the selection of appropriate solvents and ratios for LLE. The consistent behavior of the deuterated standard helps in achieving reproducible extraction efficiencies for the target analyte.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology Adaptations
The QuEChERS method, a streamlined approach for pesticide residue analysis, is highly amenable to the use of isotopically labeled internal standards like this compound gcms.czheca-analitika.comnih.govmdpi.comhpst.czeurl-pesticides.euthermofisher.comeurl-pesticides.eueurl-pesticides.eu. In a typical QuEChERS protocol, the sample is first extracted with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts, and then a cleanup step using dispersive SPE (d-SPE). This compound is usually added to the sample before the extraction step. This ensures that it undergoes all subsequent sample preparation steps along with the native analyte, thereby accounting for any losses that may occur during extraction, partitioning, or cleanup, and also compensating for matrix effects during instrumental analysis. This integrated approach significantly enhances the accuracy and reliability of pesticide residue quantification in diverse matrices such as fruits, vegetables, cereals, and even more challenging matrices like tea or chicken muscle gcms.czheca-analitika.comnih.govmdpi.comhpst.czacs.orgeurl-pesticides.euthermofisher.comeurl-pesticides.eueurl-pesticides.eu.
Compound List:
this compound
gamma-cyhalothrin
High-Throughput and Automation Strategies in Residue Analysis
The accurate and efficient determination of pesticide residues, including those of gamma-cyhalothrin, in various matrices is critical for regulatory compliance and food safety. High-throughput and automated analytical methodologies are indispensable for modern laboratories dealing with a large volume of samples and a wide array of analytes. Isotopically labeled internal standards, such as this compound, play a pivotal role in these advanced strategies by ensuring the accuracy and reliability of quantitative results.
The Role of this compound in Automated Analysis
This compound, a deuterated analogue of gamma-cyhalothrin, functions as an internal standard (IS) in gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Its primary utility lies in its ability to compensate for matrix effects, variations in sample preparation efficiency, and fluctuations in instrument performance during automated analytical sequences acs.orgacs.org. By co-eluting with the native analyte but being distinguishable by its mass-to-charge ratio, this compound allows for precise quantification even in complex sample matrices that can otherwise suppress or enhance analyte signals acs.orgacs.org. This is particularly crucial in high-throughput workflows where sample throughput is prioritized, and manual intervention for method adjustments is minimized.
Automated Sample Preparation Techniques
Automation in sample preparation is a cornerstone of high-throughput residue analysis, significantly reducing labor, time, and potential human error. Several automated techniques are employed for pyrethroid analysis, often utilizing the principles of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) methodology or Solid-Phase Microextraction (SPME):
Automated QuEChERS: The QuEChERS approach, which typically involves extraction, partitioning, and dispersive Solid-Phase Extraction (d-SPE) cleanup, has been extensively adapted for automation. Robotic platforms can automate steps such as sample extraction, aliquotting, solvent addition, mixing, and d-SPE cleanup using disposable pipette extraction (DPX) tips or automated SPE cartridges sciex.jpsepscience.comfq.edu.uy. This automation streamlines the process, enabling the preparation of a larger number of samples in a shorter timeframe compared to manual methods sciex.jpsepscience.com.
Automated SPME: Solid-Phase Microextraction (SPME) offers a solvent-free sample preparation technique that can be fully automated. Automated SPME systems, often coupled directly to GC-MS, can perform extraction and desorption cycles unattended, making them suitable for high-throughput screening acs.orggnest.org. The use of deuterated standards like this compound is essential in automated SPME to mitigate potential adsorptive losses of pyrethroids onto vessel walls, which can occur during unattended sequences acs.org.
High-Throughput Detection and Quantification
The integration of automated sample preparation with rapid and sensitive detection techniques is key to achieving high throughput. Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are the most widely adopted technologies for multi-residue pesticide analysis.
GC-MS/MS: This technique offers excellent sensitivity and selectivity, allowing for the simultaneous analysis of hundreds of pesticides. Optimized chromatographic conditions and advanced MS/MS acquisition modes, such as Selected Reaction Monitoring (SRM), enable rapid separation and detection, often achieving Limits of Detection (LODs) below 10 parts per billion (ppb) restek.comrestek.com. The use of specialized GC columns and fast-temperature programming further enhances throughput by reducing run times fq.edu.uyrestek.com.
LC-MS/MS: Similarly, LC-MS/MS provides high sensitivity and selectivity for a broad range of pesticides, including those that are thermally labile or not amenable to GC. When coupled with automated sample preparation, LC-MS/MS workflows can achieve high sample throughput for complex matrices sciex.jp.
Research Findings and Performance Data
Studies employing automated and high-throughput methods for pyrethroid residue analysis, often using deuterated internal standards, have demonstrated significant improvements in efficiency and analytical performance.
| Analytical Technique/Automation | Sample Matrix | Internal Standard Type | Average Recovery (%) | RSD (%) | LOD/LOQ | Throughput | Reference |
| Automated QuEChERS + LP-GC/TOF MS | Various | Deuterated standards | 70-110 (84-91% analytes) | <10 (84-91% analytes) | Not specified | ~10 min/sample (determination) | fq.edu.uy |
| NCI-GC-MS with SPME | Environmental | Deuterated pyrethroid | 81-94 | Not specified | 0.5 ng/L (LOQ) | Not specified | acs.org |
| Automated SPME-GC-MS/MS | Water | Deuterated standards | Not specified | Not specified | Not specified | 30 min/sample (total analysis time) | gnest.org |
| Modified QuEChERS + UHPLC-QTOF-MS | Chicken Muscle | Not specified | 71.38-120.43 | <10 | <10 µg/kg (LOQ) | Not specified | researchgate.net |
| Automated QuEChERS (DPX-QuEChERS) + LC-MS/MS | Food Samples | Not specified | Comparable to manual | Not specified | Meets MRL criteria | Improved laboratory productivity | sciex.jp |
| GC/MS/MS | Sediment | Internal standards | 73.7-151.7 | Not specified | 0.2-0.5 µg/kg (MDL) | Not specified | nemi.gov |
| SPE + Automated Equipment + GC/MS | Tea | Not specified | 60-120 (94% pesticides) | <20 (77%) | 1.0-500 µg/kg | High-throughput | researchgate.net |
These findings highlight the efficacy of integrating isotopically labeled internal standards like this compound with automated sample preparation and advanced chromatographic-mass spectrometric techniques. Such integrated workflows significantly enhance laboratory throughput, allowing for the analysis of a greater number of samples with improved accuracy and precision, thereby meeting the demands of modern pesticide residue monitoring programs.
Compound List:
this compound
Environmental Fate and Transport Dynamics Elucidated Using Gamma Cyhalothrin D5
Investigation of Degradation Kinetics in Diverse Environmental Compartments
The degradation of gamma-cyhalothrin (B44037) in the environment is influenced by hydrolytic, photolytic, and microbial processes. These mechanisms dictate its persistence and the potential for transformation into other compounds.
Gamma-cyhalothrin demonstrates variable stability to hydrolysis depending on the pH of the aqueous environment. It is notably stable under acidic conditions (pH 5) herts.ac.ukbrsmeas.orgun.org. At neutral pH (pH 7), its hydrolytic degradation is slow, with reported half-lives (DT50) of approximately 136 days at 20°C herts.ac.ukun.org. However, under alkaline conditions (pH 9), hydrolysis is significantly accelerated, with a DT50 of about 1.1 days herts.ac.ukun.org. This pH-dependent hydrolysis is a key factor in its persistence in aquatic systems. The primary product of hydrolysis is 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropanecarboxylic acid (CPCA), which results from the cleavage of the ester linkage chemreg.netwho.int. Under strongly alkaline conditions, a cyanohydrin derivative may form, which can further degrade to hydrogen cyanide (HCN) and the corresponding aldehyde researchgate.netwikipedia.org.
Table 4.1.1: Hydrolytic Degradation Half-Lives (DT50) of Gamma-Cyhalothrin
| pH | Temperature (°C) | DT50 (days) | Stability Classification | Source(s) |
| 5 | 20 | Stable | Stable | herts.ac.ukbrsmeas.orgun.org |
| 7 | 20 | 136 | Persistent | herts.ac.ukun.org |
| 9 | 20 | 1.1 | Rapid Degradation | herts.ac.ukun.org |
Gamma-cyhalothrin is generally considered stable to phototransformation and photolysis under dark conditions, with minimal loss observed over extended periods nih.gov. However, sunlight can accelerate its degradation in both water and soil wikipedia.org. Studies on the related compound, lambda-cyhalothrin (B1674341), have shown significant degradation upon exposure to UV light, with complete disappearance observed within hours under laboratory conditions mdpi.com. Proposed photolytic pathways for lambda-cyhalothrin include decarboxylation, reductive dehalogenation, and cleavage of ester or other chemical bonds researchgate.net. While photolysis can occur in water, its significance under field conditions is considered negligible for lambda-cyhalothrin brsmeas.orgun.org. The degradation on plant surfaces has a reported half-life of approximately 5 days wikipedia.org.
Gamma-cyhalothrin is classified as moderately persistent in the environment, undergoing slow degradation through a combination of biotic (microbial) and abiotic processes herts.ac.ukun.org. In aerobic soil environments, gamma-cyhalothrin biodegrades at moderate rates, with half-lives typically measured in weeks un.org. Under anaerobic conditions, the degradation rate may be slower un.org.
Microbial degradation pathways involve various biochemical reactions, including hydrolysis, reduction, esterification, amidation, elimination, and group transfer nih.gov. Specific bacterial consortia have been identified that can effectively biodegrade lambda-cyhalothrin, with a preference for the more insecticidally active (1R,3R,αS)-enantiomer, which is gamma-cyhalothrin nih.gov. Fungi, such as species of Aspergillus and Talaromyces, have also demonstrated the capacity to biodegrade gamma-cyhalothrin, with Aspergillus ustus showing notable efficiency scielo.brresearchgate.net. The primary degradation in soil often begins with hydroxylation followed by the cleavage of the ester linkage, yielding compounds such as CPCA and 3-phenoxybenzoic acid who.int.
Table 4.1.3: Reported Soil Degradation Half-Lives (DT50) of Cyhalothrins
| Compound | Environmental Compartment | Conditions | DT50 (days) | Source(s) |
| Gamma-cyhalothrin | Soil | Aerobic | Several weeks | un.org |
| Lambda-cyhalothrin | Soil | Aerobic | Several weeks | un.org |
| Gamma-cyhalothrin | Soil | Aerobic | 86 to >100 (DT90) | mst.dk |
| Lambda-cyhalothrin | Soil (lab) | Aerobic | 32 to 82 (mean: 57) | un.org |
| Lambda-cyhalothrin | Soil | Anaerobic | 142 | un.org |
Sorption, Desorption, and Leaching Potential Assessment
The behavior of gamma-cyhalothrin in soil and sediment is largely dictated by its strong affinity for organic matter and soil particles, which significantly limits its mobility.
Gamma-cyhalothrin exhibits low aqueous solubility and high lipophilicity, indicated by its high octanol-water partition coefficient (Log Kow) values ranging from approximately 4.9 to 7.0 nih.govfao.orgresearchgate.net. These properties lead to strong adsorption onto soil and sediment particles, particularly those rich in organic carbon who.intresearchgate.net. The compound is considered non-mobile in the environment due to this strong binding who.int. Consequently, the potential for gamma-cyhalothrin to leach into groundwater is considered low herts.ac.ukwikipedia.org. In aquatic systems, it readily partitions into sediments, where it can persist for extended periods epa.gov. Adsorption studies indicate that the distribution coefficient (Kd) can be as high as 622 in soils with low organic matter content, signifying moderate to strong adsorption mst.dk. The strong binding to organic matter suggests that any discharge to water bodies primarily occurs via the sorbed soil organic phase researchgate.net.
Table 4.2.1: Sorption Properties of Gamma-Cyhalothrin
| Property | Value(s) | Unit(s) | Notes | Source(s) |
| Log Kow | ~4.9 - 7.0 | - | High lipophilicity | nih.govfao.orgresearchgate.net |
| Kd (Soil) | ~622 (average) | - | Moderate adsorption in low OM soils | mst.dk |
| Adsorption to Soil/Sediment | Strong | - | Due to low solubility and high lipophilicity | who.intresearchgate.net |
| Leaching Potential | Low | - | Limited mobility in soil | herts.ac.ukwho.intwikipedia.org |
The strong sorption of gamma-cyhalothrin to soil and sediment particles implies limited desorption into the aqueous phase. This reduced desorption can influence its bioavailability to organisms in the environment. While specific desorption kinetics data for gamma-cyhalothrin-d5 (B1155094) are not extensively detailed, the behavior of the parent compound suggests that bioavailability in the dissolved phase may be restricted.
Despite strong binding, there is a potential for bioaccumulation, particularly in aquatic organisms like fish, due to its lipophilic nature herts.ac.ukmst.dk. Bioconcentration factors (BCF) for lambda-cyhalothrin in fish have been estimated to be as high as 4982 mst.dk. However, the rapid biotransformation and metabolism of pyrethroids can mitigate substantial bioaccumulation in many cases regulations.gov. The aging of sediments can also affect desorption rates, potentially altering the long-term availability of the compound regulations.gov.
Volatilization and Atmospheric Transport Studies
The volatilization potential of gamma-cyhalothrin is considered to be very low, suggesting limited atmospheric transport. This assessment is supported by its physical-chemical properties, including a low Henry's Law Constant, which indicates a low tendency to partition from water into the air regulations.govnih.gov. Reported Henry's Law Constants for gamma-cyhalothrin and related compounds are in the range of approximately 10⁻⁷ to 10⁻² Pa m³ mol⁻¹ regulations.govherts.ac.uknih.govherts.ac.uk. These low values classify gamma-cyhalothrin as non-volatile from dry or wet surfaces regulations.gov.
Table 2: Henry's Law Constants and Volatility of Cyhalothrin (B162358) Analogs
| Compound | Henry's Law Constant (Pa m³ mol⁻¹) | Volatility Indication | Source |
| Gamma-cyhalothrin | 0.0221 | Low | herts.ac.uk |
| Cyhalothrin | 1.80 X 10⁻² | Low | herts.ac.uk |
| Cyhalothrin | 1.4 X 10⁻⁵ atm-cu m/mole | Low | nih.gov |
| Lambda/Gamma-cyhalothrin | ~10⁻⁷ atm-m³/mol | Very Low | regulations.gov |
Environmental Partitioning and Distribution Modeling
The environmental partitioning of gamma-cyhalothrin is characterized by its strong affinity for solid matrices, particularly soil and sediment, driven by its high lipophilicity and adsorption coefficients. The high Koc values (Table 1) indicate that gamma-cyhalothrin will predominantly partition into soil organic matter, leading to its effective immobilization and reduced mobility in the environment regulations.govherts.ac.ukca.gov. Similarly, in aquatic systems, gamma-cyhalothrin readily adsorbs onto sediment particles, with the rate of loss from the aqueous phase being much faster than its degradation rate in the whole water/sediment system due to this rapid adsorption inchem.org.
The octanol-water partition coefficient (Log Kow) for cyhalothrin is reported as 6.8 nih.gov, suggesting a high potential for partitioning into organic phases, including lipids in organisms. However, studies on related pyrethroids indicate that while partitioning into organic matter is significant, bioavailability and subsequent bioaccumulation can be influenced by the organic carbon content of the sediment ca.gov. In the presence of soil and suspended sediment, bioaccumulation factors for cyhalothrin are significantly reduced who.int.
Biotransformation and Metabolic Pathway Research Utilizing Gamma Cyhalothrin D5
Elucidation of Metabolic Pathways in Non-Human Organisms
The metabolic pathways of gamma-cyhalothrin (B44037) are primarily characterized by ester cleavage and hydroxylation, leading to the formation of more polar and readily excretable metabolites. The use of gamma-Cyhalothrin-d5 (B1155094) is instrumental in these studies, as the deuterium (B1214612) label provides a distinct mass signature that aids in the differentiation of metabolites from endogenous compounds.
In vitro studies using hepatic microsomes and cell cultures from various non-human organisms are fundamental in identifying the primary sites of metabolism and the enzymes involved. Hepatic microsomes, rich in cytochrome P450 enzymes, are particularly important for studying oxidative metabolism. When this compound is introduced into these systems, the formation of deuterated metabolites can be monitored over time.
Research has shown that the primary metabolic reactions are ester hydrolysis and oxidation. The ester linkage in gamma-cyhalothrin is cleaved to yield 3-phenoxybenzoic acid (3-PBA) and 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (CPCA). In studies utilizing this compound, the resulting 3-PBA would retain the deuterium label if the label is on the phenoxybenzyl moiety, allowing for its unambiguous identification.
| Organism Type | In Vitro System | Primary Metabolic Pathways Observed | Key Metabolites Identified |
| Fish (e.g., Rainbow Trout) | Hepatic Microsomes | Ester Hydrolysis, Oxidation | 3-phenoxybenzoic acid (3-PBA), 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (CPCA) |
| Birds (e.g., Quail) | Hepatocyte Cultures | Ester Hydrolysis, Oxidation | 3-PBA, CPCA, Hydroxylated derivatives |
| Insects (e.g., Honeybee) | Midgut Tissue Homogenates | Ester Hydrolysis, Oxidation | 3-PBA, CPCA |
In vivo studies in model organisms provide a more comprehensive understanding of the absorption, distribution, metabolism, and excretion of gamma-cyhalothrin. The administration of this compound to organisms such as insects, fish, plants, and microorganisms allows for the tracing of its fate in a whole-organism context.
In insects, metabolism is a key detoxification mechanism. Studies have demonstrated that resistant insect strains often exhibit enhanced metabolic degradation of pyrethroids. The use of this compound can help in comparing the metabolic profiles of susceptible and resistant strains, potentially identifying the specific metabolic pathways responsible for resistance.
In fish, gamma-cyhalothrin is known to be highly toxic due to their slower metabolism of pyrethroids. who.intnih.govnih.gov Tracing studies with this compound in fish can elucidate the specific metabolic deficiencies that lead to this increased sensitivity. The primary metabolites in fish are also products of ester cleavage. who.int
Plants can also metabolize pyrethroids, although typically at a slower rate than animals. The metabolic pathways in plants involve hydrolysis, oxidation, and conjugation with sugars or other endogenous molecules to form less toxic and more water-soluble compounds.
Microorganisms in soil and water play a significant role in the environmental degradation of pyrethroids. researchgate.netscielo.br Studies with this compound in microbial cultures can identify the specific bacterial and fungal strains capable of its biotransformation and elucidate the enzymatic pathways involved.
| Model Organism | Primary Metabolic Pathways | Major Tissues/Compartments for Metabolism | Key Deuterated Metabolites Tracked |
| Insects | Ester Hydrolysis, Oxidation | Midgut, Fat Body | d5-3-PBA, CPCA |
| Fish | Ester Hydrolysis | Liver | d5-3-PBA, CPCA |
| Plants | Hydrolysis, Oxidation, Conjugation | Leaves, Roots | d5-3-PBA, CPCA-conjugates |
| Microorganisms | Hydrolysis, Oxidation | Extracellular and Intracellular | d5-3-PBA, CPCA |
Identification and Structural Characterization of Metabolites via Isotopic Tracing
The use of stable isotope labeling with deuterium is a powerful technique for the identification and structural characterization of metabolites. The known mass shift introduced by the deuterium atoms in this compound allows for the selective detection of its metabolites in complex biological matrices.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is the primary analytical tool for metabolite identification. nih.govchemreg.net The use of this compound greatly enhances the capabilities of these techniques. The deuterated metabolites will exhibit a characteristic mass shift in their molecular ions and fragment ions compared to their non-deuterated analogues.
For example, if the deuterium atoms are located on the phenoxybenzyl moiety of this compound, any metabolite containing this part of the molecule will have a mass that is 5 Daltons higher than the corresponding non-deuterated metabolite. This allows for the confident identification of metabolites even at very low concentrations. High-resolution mass spectrometry can provide accurate mass measurements, which further aids in confirming the elemental composition of the detected metabolites.
The fragmentation patterns of the deuterated metabolites in tandem mass spectrometry (MS/MS) also provide valuable structural information. The mass shifts in the fragment ions can pinpoint the location of the deuterium labels within the molecule, helping to elucidate the structure of novel metabolites.
Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are essential for separating the various metabolites and their isomers before they are introduced into the mass spectrometer. The separation of isomers is critical, as they can have different toxicological properties. Chiral chromatography can be employed to separate the different stereoisomers of gamma-cyhalothrin and its metabolites. eurl-pesticides.eueurl-pesticides.eu
The co-elution of a suspected metabolite with a synthetically prepared deuterated standard under different chromatographic conditions provides strong evidence for its identification. The use of this compound as an internal standard can also improve the quantitative accuracy of the analytical methods by correcting for matrix effects and variations in instrument response. lcms.cz
Comparative Metabolism Across Trophic Levels and Species
The metabolic fate of gamma-cyhalothrin can vary significantly across different species and trophic levels, which has important implications for its ecological risk assessment. Comparative metabolism studies are therefore essential for understanding the differential toxicity of this insecticide.
By administering this compound to organisms from different trophic levels (e.g., algae, invertebrates, fish), researchers can trace its biotransformation and bioaccumulation through a simplified food chain. These studies can reveal whether the parent compound or specific metabolites are accumulating in the tissues of organisms at higher trophic levels.
For instance, some organisms may be more efficient at metabolizing and excreting gamma-cyhalothrin, while others may accumulate it in their fatty tissues. The differences in metabolic capacity can be linked to the presence and activity of specific enzymes, such as carboxylesterases and cytochrome P450s. The use of this compound allows for a precise comparison of metabolic rates and pathways across a wide range of species.
| Trophic Level | Organism Example | Observed Metabolic Differences | Implications for Bioaccumulation |
| Primary Producer | Algae | Limited metabolism, primarily adsorption | Low potential for biotransformation |
| Primary Consumer | Daphnia (Water Flea) | Rapid metabolism and excretion | Low bioaccumulation of parent compound |
| Secondary Consumer | Minnow (Fish) | Slower metabolism compared to invertebrates | Higher potential for bioaccumulation |
| Tertiary Consumer | Predatory Fish | Slowest metabolism | Highest potential for bioaccumulation |
Enzymatic Systems Involved in gamma-Cyhalothrin Biotransformation (e.g., Cytochrome P450s, Carboxylases)
The metabolic detoxification of gamma-cyhalothrin in mammals and other organisms is primarily carried out by two major families of enzymes: carboxylesterases and cytochrome P450 monooxygenases (CYPs). uri.eduresearchgate.net These enzymes convert the lipophilic pyrethroid into more water-soluble compounds, facilitating their excretion from the body. usgs.govresearchgate.net
Carboxylesterases (CEs)
Carboxylesterases play a pivotal role in the initial step of gamma-cyhalothrin metabolism. These enzymes catalyze the hydrolysis of the central ester bond, which is a key detoxification pathway. researchgate.neteurl-pesticides.eu This cleavage results in the formation of two primary metabolites: 3-phenoxybenzoic acid (3-PBA) and cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (CFMP). researchgate.net The activity of carboxylesterases can vary between species and even between different isomers of the same pyrethroid. eurl-pesticides.eu For instance, studies on human liver carboxylesterases, hCE-1 and hCE-2, have demonstrated their ability to hydrolyze various type I and type II pyrethroids. researchgate.net Research has shown that the rate of hydrolysis can be influenced by the stereochemistry of the pyrethroid molecule. researchgate.net
Interactive Data Table: Hydrolytic Activity of Carboxylesterases on Pyrethroid Substrates
The following table represents typical data obtained from in vitro assays measuring the hydrolytic efficiency of carboxylesterases against a pyrethroid substrate. In such experiments, this compound would be used as an internal standard to ensure the accuracy of the measurements of the unlabeled pyrethroid's depletion over time.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |
| Human Liver Microsomes | Lambda-cyhalothrin (B1674341) | 25 | 150 | 6.0 |
| Rat Liver Microsomes | Lambda-cyhalothrin | 35 | 210 | 6.0 |
| Recombinant Human CES1 | Lambda-cyhalothrin | 22 | 180 | 8.2 |
| Recombinant Human CES2 | Lambda-cyhalothrin | 40 | 120 | 3.0 |
Cytochrome P450 (CYP) Monooxygenases
The cytochrome P450 superfamily of enzymes is responsible for the oxidative metabolism of a vast array of xenobiotics, including pyrethroids. uri.edumdpi.com For gamma-cyhalothrin, CYPs can act on both the intact parent molecule and the metabolites formed after ester hydrolysis. The primary oxidative reactions include hydroxylation on the aromatic rings of the phenoxybenzyl moiety. fao.orgwho.int This process further increases the polarity of the metabolites, preparing them for subsequent conjugation reactions (Phase II metabolism) and eventual elimination. usgs.gov
Multiple CYP isoforms have been implicated in pyrethroid metabolism, with significant contributions from the CYP2C and CYP3A subfamilies in humans. researchgate.net For example, in vitro studies using human liver microsomes and recombinant human CYP enzymes have identified specific isoforms like CYP2C8, CYP2C9, CYP2C19, and CYP3A4 as being capable of metabolizing pyrethroids. researchgate.net The induction of certain CYP enzymes following exposure to pyrethroids has also been observed, which can alter the rate of their own metabolism and that of other compounds. nih.gov
Interactive Data Table: Contribution of Human CYP Isoforms to Pyrethroid Metabolism
This table illustrates the relative contribution of different recombinant human CYP isoforms to the metabolism of a pyrethroid, a type of data for which this compound would be an essential tool for accurate quantification of the parent compound.
| CYP Isoform | Substrate | Metabolite(s) | Relative Metabolic Rate (%) |
| CYP1A2 | Lambda-cyhalothrin | Hydroxylated metabolites | 5 |
| CYP2B6 | Lambda-cyhalothrin | Hydroxylated metabolites | 10 |
| CYP2C8 | Lambda-cyhalothrin | Hydroxylated metabolites | 15 |
| CYP2C9 | Lambda-cyhalothrin | Hydroxylated metabolites | 20 |
| CYP2C19 | Lambda-cyhalothrin | Hydroxylated metabolites | 25 |
| CYP3A4 | Lambda-cyhalothrin | Hydroxylated metabolites | 20 |
| CYP3A5 | Lambda-cyhalothrin | Hydroxylated metabolites | 5 |
Bioaccumulation and Trophic Transfer Mechanisms Investigated with Gamma Cyhalothrin D5
Kinetics of Uptake and Depuration in Aquatic and Terrestrial Organisms
The study of uptake and depuration kinetics is fundamental to understanding the bioaccumulation potential of gamma-cyhalothrin (B44037) in various organisms. These processes govern the concentration of the chemical in an organism over time, resulting from exposure through respiration, diet, and dermal contact.
Bioconcentration Factor (BCF) Determination Methodologies
The Bioconcentration Factor (BCF) is a critical measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. Methodologies for determining the BCF of pyrethroids like gamma-cyhalothrin generally follow standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) Guideline 305.
These methodologies typically involve exposing fish to a constant, low concentration of the chemical in water for a specified uptake phase, followed by a depuration phase in clean water. The concentration of the chemical is measured in the fish tissue and the water at regular intervals. The BCF can be calculated in two ways:
Steady-State BCF: This is the ratio of the concentration of the chemical in the organism to the concentration in the water at a point where they are in equilibrium.
Kinetic BCF: This is calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2). This method is often preferred as it does not require reaching a steady state, which can be difficult for highly hydrophobic substances.
For gamma-cyhalothrin, a BCF of 2,240 L/kg has been reported for whole fish, indicating a high potential for bioconcentration. herts.ac.uk
Bioaccumulation Factor (BAF) and Biomagnification Potential Assessments
The Bioaccumulation Factor (BAF) provides a more comprehensive measure of a chemical's accumulation in an organism by considering uptake from all sources, including water, diet, and sediment. Due to its high BCF and lipophilicity, gamma-cyhalothrin is presumed to have a significant BAF.
Biomagnification is the process whereby the concentration of a chemical increases in organisms at successively higher levels in a food chain. There is concern regarding the potential for gamma-cyhalothrin to bioaccumulate, and by extension, biomagnify in both aquatic and terrestrial food chains. herts.ac.uknih.gov Regulatory bodies have noted the need for further studies to fully assess the biomagnification potential of this compound. nih.gov
Food Web Transfer and Trophic Dilution/Amplification Studies
Understanding the transfer of gamma-Cyhalothrin-d5 (B1155094) through food webs is crucial for assessing the risk to organisms at higher trophic levels. Such studies investigate whether the concentration of the compound is diluted or amplified as it moves up the food chain.
Controlled Feeding Studies with Labeled Compounds
Controlled laboratory studies using isotopically labeled compounds like this compound are the most direct way to investigate trophic transfer. In these studies, a prey species is exposed to the labeled compound and then fed to a predator species. By tracking the concentration of the labeled compound in the predator over time, researchers can determine the efficiency of trophic transfer.
Specific controlled feeding studies using this compound were not found in the reviewed literature, representing a significant data gap in understanding its biomagnification potential.
Field-Based Investigations of Trophic Transfer Dynamics
Field-based studies involve collecting organisms from different trophic levels within a contaminated ecosystem and analyzing their tissues for the presence of the compound. The trophic position of each organism is typically determined using stable isotope analysis of nitrogen (δ¹⁵N). A positive correlation between the concentration of the chemical and the trophic level of the organism indicates biomagnification.
Modeling of Bioaccumulation Dynamics in Ecosystems
In the absence of comprehensive empirical data, mathematical models can be used to predict the bioaccumulation of chemicals in ecosystems. These models integrate information on the physicochemical properties of the compound, the physiological characteristics of the organisms, and the structure of the food web. researchgate.net
For a compound like gamma-cyhalothrin, a typical bioaccumulation model would consider:
Partitioning: How the chemical distributes between water, sediment, and biota based on its hydrophobicity.
Uptake and Elimination Rates: Rates of uptake from water and food, and rates of elimination through various processes.
Food Web Structure: The feeding relationships between different organisms in the ecosystem.
Ecological Impact and Resistance Mechanism Studies with Analytical Support from Gamma Cyhalothrin D5
Experimental Methodologies for Assessing Sub-Lethal Ecological Effects
While acute toxicity tests determine the concentration of a substance that is lethal to an organism, studies of sub-lethal effects are critical for understanding the more subtle, yet ecologically significant, impacts of pesticides at environmentally relevant concentrations. mdpi.com Accurate quantification of these low concentrations, often in the nanograms per liter (ng/L) range, is paramount and relies on precise analytical methods supported by standards like gamma-Cyhalothrin-d5 (B1155094). nih.gov
Exposure to sub-lethal concentrations of gamma-cyhalothrin (B44037) can elicit significant behavioral and physiological changes in non-target organisms, which can impair their survival and reproductive success. For instance, studies on the aquatic invertebrate Daphnia magna have demonstrated that exposure to lambda-cyhalothrin (B1674341), a stereoisomer of gamma-cyhalothrin, induces a concentration-dependent inhibition of swimming speed, track density, and turning ability. nih.gov Additionally, physiological parameters such as heart rate and thoracic limb activity were also depressed. nih.gov Similar research on the worm Tubifex tubifex revealed that exposure to sub-lethal levels of pyrethroids resulted in behavioral abnormalities like erratic movements and decreased clumping, alongside physiological impacts such as reduced growth rates and the induction of oxidative stress enzymes. researchgate.net
The reliable determination of the specific concentrations that cause these effects is analytically demanding. The use of this compound as an internal standard in GC-MS or LC-MS/MS analyses allows researchers to confidently report the low concentrations responsible for these subtle but significant biological responses.
| Organism | Endpoint | Observed Sub-Lethal Effect |
| Daphnia magna | Behavior | Inhibition of swimming speed and turning ability nih.gov |
| Physiology | Depression of heart rate and thoracic limb activity nih.gov | |
| Tubifex tubifex | Behavior | Increased erratic movements, decreased clumping researchgate.net |
| Physiology | Decreased growth rate, induction of oxidative stress researchgate.net | |
| Riptortus pedestris | Physiology | Increased development duration, reduced body weight mdpi.com |
| Reproduction | Reduced fecundity and longevity mdpi.com |
Beyond individual organisms, sub-lethal concentrations of gamma-cyhalothrin can alter population dynamics and the structure of entire ecological communities. Outdoor microcosm studies, which simulate small aquatic ecosystems, are used to assess these broader impacts. In one such study, a single application of gamma-cyhalothrin was shown to affect the aquatic invertebrate community. nih.govwur.nl Insects such as the phantom midge (Chaoborus sp.) and mayflies (Caenis sp.) were identified as the most sensitive taxa. nih.gov Based on the observed effects on the abundance and diversity of species, a No Observed Effect Concentration (NOEC) for the entire community was established at 5 ng/L. nih.gov
Establishing a scientifically defensible NOEC(community) is wholly dependent on the ability to accurately measure and verify the experimental concentrations in the microcosm water and sediment. The chemical complexity of these systems creates significant analytical challenges (matrix effects) that can be overcome by employing isotope dilution methods with this compound, ensuring the data's validity for ecological risk assessment. researchgate.net
Investigation of Insecticide Resistance Mechanisms in Target Pest Populations
The repeated use of gamma-cyhalothrin and other pyrethroids creates strong selective pressure on pest populations, leading to the evolution of insecticide resistance. Understanding the biochemical and genetic basis of this resistance is essential for developing effective management strategies. croplife.org.au Analytical standards such as this compound are vital in studies that quantify the degree of resistance by measuring the metabolic breakdown of the insecticide.
One of the most common forms of resistance is metabolic resistance, where insects evolve enhanced abilities to detoxify the insecticide before it can reach its target site in the nervous system. irac-online.orgnih.gov This is often achieved through the overexpression or increased efficiency of detoxification enzymes. Two major enzyme families implicated in pyrethroid resistance are cytochrome P450 monooxygenases (P450s) and carboxylesterases (esterases). scienceopen.commdpi.com
Studies in various resistant insect populations have demonstrated significantly elevated activity of these enzymes compared to susceptible populations. nih.goventostudio.it For example, research on pyrethroid-resistant bed bugs (Cimex lectularius) and soybean aphids (Aphis glycines) has linked resistance to the overexpression of specific P450 and esterase genes. entostudio.itresearchgate.net In these studies, precise quantification of the parent insecticide (gamma-cyhalothrin) and its metabolites is necessary to determine the rate of detoxification. The use of this compound in IDMS methods provides the analytical accuracy required to compare metabolic activities between resistant and susceptible strains and to confirm the role of these enzyme systems in conferring resistance. sigmaaldrich.com
Another primary resistance mechanism is target-site resistance, which involves genetic mutations that alter the insecticide's molecular target, reducing its binding affinity and efficacy. irac-online.org For gamma-cyhalothrin and other pyrethroids, the target is the voltage-gated sodium channel (VGSC). ahdb.org.uk
Specific point mutations in the VGSC gene can lead to a phenomenon known as knockdown resistance (kdr). nih.gov The most common kdr mutation is a leucine-to-phenylalanine substitution at position 1014 (L1014F). mdpi.comresearchgate.net This single amino acid change confers moderate levels of resistance. ahdb.org.uk A second mutation, often methionine-to-threonine at position 918 (M918T), can occur in combination with the kdr mutation. researchgate.net This dual mutation results in a much more potent resistance phenotype known as super-kdr, which can render pyrethroids almost completely ineffective. ahdb.org.ukresearchgate.netcncb.ac.cn These mutations prevent the insecticide from effectively keeping the sodium channels open, thereby protecting the insect's nervous system from over-excitation. nih.gov
Molecular techniques are used to survey pest populations and determine the frequency of resistance-conferring alleles. This data is critical for monitoring the spread of resistance and making informed decisions about pest control tactics. Numerous studies have documented high frequencies of kdr and super-kdr alleles in various pest populations worldwide.
For example, analyses of the mosquito Aedes aegypti from 27 localities in Rio de Janeiro, Brazil, revealed that the frequency of resistant genotypes (combining homozygous resistant and heterozygous individuals) ranged from 60% to 100%. nih.gov Similarly, a study of head lice (Pediculus humanus capitis) from multiple countries found that 95.1% of the lice carried at least one kdr allele. nih.gov This high prevalence of resistance alleles in the field directly correlates with reports of control failures.
| Pest Species | Resistance Allele | Population Location | Frequency of Resistant Genotypes (RR + RS) |
| Aedes aegypti | NaVR1 / NaVR2 (kdr) | Rio de Janeiro, Brazil | 60% - 100% nih.gov |
| Cimex hemipterus | L1014F + M918I (super-kdr) | Iran | 100% nih.gov |
| Pediculus humanus capitis | T929I (kdr) | Mexico, Peru, Canada | 95.1% nih.gov |
| Musca domestica | kdr | Jhang, Pakistan | 57.1% (Resistant + Heterozygous) frontiersin.org |
Cross-Resistance and Synergism Studies
The study of insecticide resistance mechanisms, such as cross-resistance and the counteracting effects of synergists, is fundamental to developing sustainable pest management strategies. For pyrethroids like gamma-cyhalothrin, a broad-spectrum insecticide used in agriculture, understanding these phenomena is critical. herts.ac.uk The accuracy of such research relies heavily on precise analytical methods to quantify the insecticide's concentration in complex biological and environmental samples. This compound, a deuterated stable isotope of the active compound, serves as an essential analytical tool, functioning as an internal standard in isotope dilution mass spectrometry techniques. clearsynth.comnih.gov Its use in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures the high-quality, reproducible data necessary to evaluate resistance patterns and synergistic effects reliably. usgs.govshimadzu.com
Cross-Resistance Profile
Cross-resistance occurs when a resistance mechanism developed against one insecticide confers resistance to other, often structurally related, insecticides. clearsynth.com In the case of gamma-cyhalothrin, which belongs to the pyrethroid class (Group 3A), resistance is frequently associated with target-site mutations (e.g., in the voltage-gated sodium channel, known as kdr mutations) or enhanced metabolic detoxification by enzymes like cytochrome P450s. nih.gov
Research has consistently shown strong cross-resistance among pyrethroids. Insect populations resistant to one pyrethroid are often found to be resistant to others within the same class. For example, studies on mosquito vectors have demonstrated that resistance to lambda-cyhalothrin is highly correlated with resistance to deltamethrin and permethrin. This indicates that the underlying resistance mechanisms are effective against a wide range of pyrethroid compounds. Accurate quantification, supported by deuterated standards like this compound, is crucial for establishing the precise resistance ratios (RR) that define these cross-resistance patterns.
Table 1: Illustrative Cross-Resistance Profile in a Hypothetical Gamma-Cyhalothrin Resistant Insect Strain
This table represents typical findings where resistance to a primary pyrethroid confers varying levels of resistance to other insecticides. The Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of a susceptible strain. Accurate LC50 determination depends on precise quantification of insecticide exposure, a role fulfilled by analytical methods using standards like this compound.
| Insecticide | Chemical Class | LC50 (ng/insect) - Susceptible Strain | LC50 (ng/insect) - Resistant Strain | Resistance Ratio (RR) |
|---|---|---|---|---|
| gamma-Cyhalothrin | Pyrethroid | 0.15 | 16.5 | 110 |
| lambda-Cyhalothrin | Pyrethroid | 0.18 | 18.9 | 105 |
| Deltamethrin | Pyrethroid | 0.20 | 19.2 | 96 |
| Cypermethrin | Pyrethroid | 0.25 | 21.0 | 84 |
| DDT | Organochlorine | 5.0 | 45.0 | 9 |
Synergism to Overcome Resistance
Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the efficacy of an insecticide. nih.gov They are vital tools for managing metabolic resistance. The most common synergist used with pyrethroids is Piperonyl Butoxide (PBO), which functions by inhibiting cytochrome P450 monooxygenases—enzymes that are frequently overexpressed in resistant insect strains and are responsible for detoxifying the insecticide. shimadzu.comeurl-pesticides.eu
When PBO is applied with gamma-cyhalothrin to a resistant population, it can often restore susceptibility. Studies investigating this effect measure the toxicity of the insecticide with and without the synergist. The degree of synergy is expressed as a Synergism Ratio (SR), calculated by dividing the LC50 of the insecticide alone by the LC50 of the insecticide in the presence of the synergist. A high SR indicates that metabolic detoxification is a primary resistance mechanism. The precise determination of these LC50 values is underpinned by robust analytical chemistry, where this compound ensures that the measured insecticide concentrations are accurate, allowing for a reliable calculation of the synergist's impact.
Table 2: Effect of Piperonyl Butoxide (PBO) on Gamma-Cyhalothrin Toxicity in Resistant and Susceptible Strains
| Insect Strain | Treatment | LC50 (ng/insect) | Synergism Ratio (SR) |
|---|---|---|---|
| Susceptible | gamma-Cyhalothrin alone | 0.15 | 1.2 |
| gamma-Cyhalothrin + PBO | 0.125 | ||
| Resistant | gamma-Cyhalothrin alone | 16.5 | 22.0 |
| gamma-Cyhalothrin + PBO | 0.75 |
Advanced Tracer Applications and Future Research Directions for Gamma Cyhalothrin D5
Pharmacokinetic and Pharmacodynamic Studies in Environmental Contexts (Non-Human Models)
In non-human environmental models, gamma-Cyhalothrin-d5 (B1155094) is indispensable for elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of gamma-cyhalothrin (B44037). Pharmacokinetics involves the study of a chemical's absorption, distribution, metabolism, and excretion (ADME) within an organism. nih.gov When conducting these studies in environmentally relevant species such as fish, aquatic invertebrates, or soil organisms, this compound is introduced as an internal standard. nih.govacs.org This allows researchers to accurately quantify the concentration of the active gamma-cyhalothrin in various tissues and environmental compartments over time.
For instance, in studies examining the uptake and elimination of gamma-cyhalothrin in fish, tissue and water samples are complex matrices. The use of this compound helps to correct for losses during sample preparation and for variations in instrument response, ensuring that the measured concentrations are accurate. nih.govlcms.cz This precision is vital for developing reliable physiologically based pharmacokinetic (PBPK) models, which can predict the internal dose and potential toxicity of the pesticide in different organisms under various exposure scenarios. nih.gov These models are crucial for assessing ecological risk and understanding why certain species may be more sensitive to pyrethroid exposure. nih.gov
Bioavailability and Exposure Assessment in Environmental Contamination Scenarios
The total concentration of a contaminant in soil, sediment, or water does not always reflect the portion that is available to be taken up by organisms. This "bioavailable" fraction is a more accurate indicator of potential toxicity. This compound is a key tool for assessing the bioavailability of gamma-cyhalothrin in contaminated environments. By spiking environmental samples with a known amount of this compound, researchers can perform isotope dilution assays to precisely measure the amount of native gamma-cyhalothrin that is accessible for uptake.
Bioavailability is influenced by processes like sorption to organic matter and soil particles, which can sequester the pesticide and make it less available to organisms. epa.govitrcweb.org Studies using this compound can help quantify the partitioning of the pesticide between solid and aqueous phases in soil and sediment, providing critical data for exposure assessment models. semanticscholar.org Understanding these dynamics is essential for predicting the actual risk posed by gamma-cyhalothrin residues in ecosystems and for developing effective remediation strategies. epa.gov
Isotope Dilution Mass Spectrometry for Definitive Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for chemical quantification due to its high precision and accuracy. nih.govnih.gov The technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of analysis. nih.gov Because the labeled standard (internal standard) and the native analyte behave identically during extraction, cleanup, and chromatographic separation, any losses or variations affect both compounds equally. lcms.cz
During mass spectrometry analysis (e.g., GC-MS or LC-MS/MS), the instrument measures the ratio of the native analyte to the isotope-labeled internal standard. nih.gov Since the amount of the added internal standard is known, the concentration of the native gamma-cyhalothrin can be calculated with exceptional accuracy, effectively canceling out matrix effects and instrumental drift. nih.govacs.org This approach provides robust and reliable quantification even at very low concentrations (ng/L or ppt levels) in complex environmental matrices like wastewater, biosolids, and sediments. acs.orgresearchgate.net
| Method | Principle | Advantages | Role of this compound |
|---|---|---|---|
| External Standard | Compares sample response to a calibration curve of standards in a clean solvent. | Simple to perform. | Not applicable. |
| Internal Standard (Non-isotopic) | Adds a different but chemically similar compound to samples and standards to correct for instrumental variability. | Corrects for injection volume and instrument response variations. | Not applicable. |
| Isotope Dilution Mass Spectrometry (IDMS) | Adds a stable isotope-labeled version of the analyte to the sample. Quantification is based on the response ratio of the native analyte to the labeled standard. nih.govnih.gov | Highest accuracy and precision; corrects for matrix effects, extraction losses, and instrumental variability. nih.govlcms.cz | Serves as the ideal internal standard for the quantification of gamma-cyhalothrin. |
Integration with -Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) for Mechanistic Insights
-Omics technologies provide a powerful, systems-level view of how organisms respond to chemical stressors at the molecular level. scienceopen.com Transcriptomics, proteomics, and metabolomics measure changes in gene expression, proteins, and small-molecule metabolites, respectively, following exposure to a substance like gamma-cyhalothrin. nih.gov To gain meaningful mechanistic insights, it is crucial to correlate these molecular changes with an accurate internal dose of the stressor.
This compound enables the precise quantification of gamma-cyhalothrin in the same tissues or cell cultures being analyzed by -omics techniques. This integration allows researchers to establish clear dose-response relationships at the molecular level. For example, a metabolomics study might reveal alterations in specific metabolic pathways in an organism exposed to gamma-cyhalothrin. nih.gov By using this compound, scientists can confirm the exact concentration of the pesticide that led to these changes, thereby strengthening the link between exposure, mechanism of action, and adverse outcome. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling are used to predict the behavior and interactions of molecules, aiding in everything from drug design to environmental fate prediction. ucsf.edumdpi.com These models can simulate the interaction of gamma-cyhalothrin with biological targets, such as sodium channels, or its environmental partitioning behavior. herts.ac.uk
This compound can be used in conjunction with these computational approaches. For example, molecular models can be developed to predict any subtle differences in binding affinity or enzymatic metabolism that might arise from the increased mass of the deuterated isotopologue, although these are typically negligible. More importantly, experimental data generated using this compound for accurate quantification provides the high-quality validation needed to refine and improve the predictive power of these computational models. mdpi.com Recent computational studies have focused on designing molecularly imprinted polymers for the selective extraction of cyhalothrin (B162358), a process that could be further optimized and validated using deuterated standards. researchgate.net
Development of Novel Analytical Tools and Sensor Technologies
Future research involves the development of more rapid, sensitive, and field-deployable analytical tools for monitoring environmental contaminants. This compound is a valuable material in the development and validation of these new technologies. For any new sensor, biosensor, or passive sampling device designed to detect gamma-cyhalothrin, its performance must be rigorously tested against established, high-precision methods.
IDMS using this compound serves as the "gold standard" for this validation. nih.gov By comparing the results from a novel sensor with those obtained by IDMS, developers can accurately assess the new tool's sensitivity, selectivity, and susceptibility to matrix interferences. This ensures that new monitoring technologies are reliable and produce data comparable to conventional laboratory methods.
| Application Area | Specific Use of this compound | Research Outcome |
|---|---|---|
| Pharmacokinetics | Internal standard for quantifying parent compound in tissues. nih.gov | Accurate ADME profiles and PBPK models. |
| Bioavailability Assessment | Tracer in isotope dilution studies to measure accessible pesticide fraction. | Realistic exposure assessment and risk characterization. epa.gov |
| -Omics Integration | Precise quantification of the chemical stressor in biological samples. | Linking molecular responses to a defined internal dose. nih.gov |
| Method Development | Reference standard for validating new analytical sensors and methods. | Ensuring accuracy and reliability of novel detection technologies. |
| Environmental Monitoring | Internal standard for IDMS quantification in complex matrices. nih.govacs.org | Definitive and legally defensible contaminant concentration data. |
Addressing Emerging Environmental Contaminant Challenges Through Stable Isotope Tracing
The field of environmental science is constantly faced with new challenges, from identifying previously unknown contaminants to understanding the complex interactions of chemical mixtures. Stable isotope-labeled standards like this compound are central to addressing these issues. They are crucial components in non-targeted and suspect screening analyses, where they can be used as performance indicators for complex analytical workflows designed to find new pollutants. eu-parc.eu
As environmental regulations become more stringent, the need for methods that can reliably quantify pollutants at ever-lower levels increases. The use of this compound in advanced analytical techniques ensures that monitoring programs can meet these demands, providing the high-quality data needed to protect environmental and human health from emerging threats. medchemexpress.comeuropa.eu The ability to accurately trace the fate and transport of specific isomers like gamma-cyhalothrin is paramount, as different isomers can have vastly different toxicities. eurl-pesticides.eu
Q & A
Q. How is gamma-Cyhalothrin-d5 utilized as an internal standard in quantitative pesticide residue analysis?
this compound, a deuterated analog of gamma-Cyhalothrin, is employed to correct matrix effects and instrument variability in mass spectrometry. Researchers should prepare calibration curves using known concentrations of the analyte spiked with a fixed amount of this compound. The deuterated compound's isotopic signature minimizes interference with the native analyte, enabling precise quantification via isotope dilution. Ensure solvent compatibility (e.g., acetone or ethyl acetate) to avoid degradation .
Q. What experimental protocols ensure the stability of this compound during long-term storage?
Store the compound in amber vials at -20°C to prevent photodegradation and thermal decomposition. Validate stability by comparing fresh and stored samples via LC-MS/MS over time. Include blank solvent controls to rule out contamination. Document storage conditions and batch-specific degradation rates to maintain reproducibility .
Q. How do researchers verify the purity of this compound for trace-level analysis?
Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98% deuterium) and absence of unlabeled impurities. Cross-validate with certified reference materials (CRMs) and report purity thresholds in the methods section to ensure data reliability .
Advanced Research Questions
Q. What strategies resolve data discrepancies when this compound shows unexpected matrix effects in complex environmental samples?
Matrix effects arise from co-eluting compounds altering ionization efficiency. To mitigate this:
- Perform post-column infusion to identify ion suppression zones.
- Optimize chromatographic separation (e.g., gradient elution) to shift retention times.
- Validate recovery rates using matrix-matched calibration curves. If discrepancies persist, employ a second internal standard (e.g., carbon-13 labeled) to isolate matrix-specific interferences .
Q. How can researchers design a multi-residue LC-MS/MS method incorporating this compound while minimizing cross-talk between isotopic labels?
Use mass transitions with distinct m/z values for the deuterated compound and native analytes. Conduct collision energy optimization to fragment precursor ions selectively. Validate specificity by analyzing samples spiked with structurally similar pesticides. Report limits of detection (LODs) and quantification (LOQs) for each analyte to demonstrate method robustness .
Q. What statistical approaches are recommended for validating the precision of this compound-based quantification in inter-laboratory studies?
Apply ANOVA to assess between-lab variability, and calculate Horwitz ratios to evaluate acceptability. Include ≥10 replicates per concentration level and report relative standard deviations (RSDs). Use consensus reference materials to harmonize data across laboratories, and document outlier rejection criteria transparently .
Q. How should researchers address isotopic exchange concerns when using this compound in high-pH extraction protocols?
Deuterium exchange can occur under alkaline conditions, leading to inaccurate quantification. To prevent this:
- Test extraction solvents at varying pH levels using stability-indicating assays.
- Prefer acidic or neutral extraction buffers (e.g., acetate-based).
- Include a recovery experiment comparing deuterated and non-deuterated analogs under identical conditions .
Methodological Best Practices
Q. What steps ensure reproducibility when synthesizing this compound in-house?
Document synthetic routes (e.g., catalytic deuteration) with step-by-step reaction conditions (temperature, catalysts, solvents). Characterize intermediates via HRMS and NMR. Publish synthetic protocols in supplementary materials to enable replication, adhering to journal guidelines for experimental detail .
Q. How do researchers ethically address conflicting data on this compound’s environmental persistence in peer-reviewed literature?
Conduct a systematic review to identify methodological differences (e.g., soil type, microbial activity). Replicate key studies under controlled conditions, and publish negative results to reduce publication bias. Use platforms like Open Science Framework to share raw data, fostering transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
